Chemical structure and properties of 3-(Difluoromethyl)piperidin-1-amine
Chemical structure and properties of 3-(Difluoromethyl)piperidin-1-amine
The following technical guide details the chemical structure, properties, and synthetic utility of 3-(Difluoromethyl)piperidin-1-amine , a specialized heterocyclic building block.
Executive Summary
3-(Difluoromethyl)piperidin-1-amine is a bifunctional saturated heterocycle belonging to the class of cyclic hydrazines . It combines the steric and electronic modulation of a difluoromethyl (CF₂H) group with the versatile reactivity of an N-amino moiety.
This compound is primarily utilized in drug discovery as a pro-chiral building block for constructing fused pyrazole systems, peptidomimetics, and as a bioisostere for substituted piperidines. The CF₂H group acts as a lipophilic hydrogen bond donor, potentially improving the metabolic stability and membrane permeability of the parent scaffold.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | 3-(Difluoromethyl)piperidin-1-amine |
| Common Name | N-Amino-3-(difluoromethyl)piperidine |
| Chemical Formula | C₆H₁₂F₂N₂ |
| Molecular Weight | 150.17 g/mol |
| Core Scaffold | Piperidine (saturated 6-membered ring) |
| Functional Groups | 1-Hydrazine (N-NH₂), 3-Difluoromethyl (-CF₂H) |
| Chirality | One stereocenter at C3.[1][2][3] Exists as (R) and (S) enantiomers.[2][4][5] |
Structural Analysis
The molecule features a piperidine ring N-functionalized with an amine group.[] The C3-difluoromethyl substituent introduces a strong dipole and functions as a weak hydrogen bond donor (CF₂-H···O/N).
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Electronic Effect : The electron-withdrawing nature of the CF₂H group ($ \sigma_I \approx 0.25 $) inductively lowers the basicity of the hydrazine moiety compared to unsubstituted 1-aminopiperidine.
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Conformational Bias : The CF₂H group typically prefers the equatorial position to minimize 1,3-diaxial steric interactions, although gauche effects with the N-lone pair can stabilize the axial conformer in certain solvents.
Figure 1: Conformational equilibrium of the piperidine ring.
Physicochemical Properties (Predicted)
| Parameter | Value (Est.) | Rationale |
| pKa (Conj. Acid) | 7.2 – 7.8 | Lower than 1-aminopiperidine (pKa ~8.2) due to β-fluorine inductive withdrawal. |
| LogP | 0.5 – 0.8 | CF₂H increases lipophilicity relative to methyl/H. |
| H-Bond Donors | 3 | N-NH₂ (2) + CF₂-H (1 weak). |
| H-Bond Acceptors | 3 | Ring N, Terminal N, Fluorine atoms. |
| Boiling Point | ~155-160°C | Elevated due to hydrazine H-bonding network. |
Synthetic Methodologies
Synthesis is typically achieved via a two-stage workflow: construction of the fluorinated piperidine core followed by electrophilic N-amination.
Step 1: Core Synthesis (Reduction)
The precursor, 3-(difluoromethyl)piperidine , is synthesized by the catalytic hydrogenation of 3-(difluoromethyl)pyridine.
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Reagents : H₂ (50 psi), PtO₂ or Pd/C catalyst, Acetic Acid.
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Mechanism : Heterogeneous catalysis reduces the aromatic pyridine ring to the saturated piperidine.
Step 2: N-Amination (Electrophilic)
The secondary amine of the piperidine ring is converted to the hydrazine using an electrophilic aminating agent.
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Reagent : Hydroxylamine-O-sulfonic acid (HOSA) or Monochloramine (NH₂Cl).
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Conditions : Aqueous alkaline medium (NaOH/KOH), 0°C to RT.
Detailed Protocol: N-Amination with HOSA
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Preparation : Dissolve 3-(difluoromethyl)piperidine (1.0 eq) in 10% aqueous NaOH (4.0 eq). Cool to 0°C.[7]
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Addition : Add a solution of Hydroxylamine-O-sulfonic acid (1.2 eq) in water dropwise over 30 minutes. Maintain temp < 5°C to prevent decomposition.
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Reaction : Allow to warm to room temperature and stir for 4-12 hours.
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Workup : Extract with Dichloromethane (DCM). Dry organic phase over Na₂SO₄.
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Purification : Distillation (reduced pressure) or conversion to HCl salt for storage.
Figure 2: Synthetic workflow from pyridine precursor to final hydrazine.
Reactivity & Applications in Drug Design[8]
Pyrazole Synthesis (Condensation)
The primary utility of 1-aminopiperidines is the formation of fused bicyclic systems. Reacting 3-(difluoromethyl)piperidin-1-amine with 1,3-diketones or β-keto esters yields tetrahydro-pyrazolo[1,5-a]pyridines .
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Mechanism : Condensation of the exocyclic -NH₂ with the ketone, followed by cyclization of the ring nitrogen onto the second carbonyl.
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Application : Access to kinase inhibitor scaffolds (e.g., JAK, BTK inhibitors).
Hydrazone Formation
Reaction with aldehydes/ketones yields stable hydrazones, which serve as intermediates for:
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Reductive alkylation : To form N,N'-disubstituted hydrazines.
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Shapiro Reaction : If converted to sulfonylhydrazones.
Bioisosterism
The 3-CF₂H group acts as a "lipophilic hydroxyl" mimic. It can replace:
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3-OH group : Removing H-bond donor capability while maintaining polarity.
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3-Methyl group : Increasing metabolic stability against P450 oxidation.
Handling & Safety
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Toxicity : As a hydrazine derivative, the compound should be treated as a potential genotoxin and skin sensitizer .
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Stability : Free base is prone to oxidation (air sensitivity). Store under inert atmosphere (Argon/Nitrogen) at -20°C.
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Incompatibility : Avoid contact with strong oxidizers (e.g., peroxides, permanganates) due to risk of exothermic decomposition or formation of azo compounds.
References
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Piperidine Properties & Reactivity
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Difluoromethyl Group Properties
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Zafrani, Y. et al. "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties." Journal of Medicinal Chemistry, 2017. Link
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Nairoukh, Z. et al. "Understanding the Conformational Behavior of Fluorinated Piperidines." Chemistry – A European Journal, 2020. Link
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Synthesis of N-Amino Heterocycles
- Hynes, J. et al. "Synthesis of 1-aminopiperidine derivatives." Journal of Organic Chemistry, 2004.
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Sigma-Aldrich. "3-(Trifluoromethyl)piperidine Product Sheet." (Analogous precursor data). Link
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